6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine familyIts unique structure, which includes a cyclopropyl group and a carbohydrazide moiety, contributes to its distinctive chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of enaminonitrile with urea in the presence of acetic acid can lead to the formation of the pyrazolo[3,4-b]pyridine core . Further functionalization with cyclopropyl and carbohydrazide groups is achieved through subsequent reactions involving specific reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles can minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[3,4-b]pyridine ring, facilitated by reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of halogenated or alkylated products .
Scientific Research Applications
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: Researchers use this compound to study various biochemical pathways and molecular interactions, contributing to a better understanding of cellular processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may occupy the ATP-binding pocket of certain kinases, thereby inhibiting their function and affecting downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached to the pyrazolo[3,4-b]pyridine ring.
1H-Pyrazolo[3,4-b]pyridines: A broader class of compounds with varying substituents that exhibit diverse chemical and biological properties.
Uniqueness
Its cyclopropyl and carbohydrazide moieties contribute to its stability and versatility in various chemical reactions .
Properties
IUPAC Name |
6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-6-10-8(12(18)15-13)5-9(7-3-4-7)14-11(10)17(2)16-6/h5,7H,3-4,13H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDQATXURZASEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.